molecular formula C10H16N2O3S2 B8612514 N-(Butylcarbamoyl)-3-methylthiophene-2-sulfonamide CAS No. 81417-52-9

N-(Butylcarbamoyl)-3-methylthiophene-2-sulfonamide

Cat. No. B8612514
M. Wt: 276.4 g/mol
InChI Key: PMQYARMUGBGTGA-UHFFFAOYSA-N
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Patent
US04645529

Procedure details

To 150 ml of acetone and 3-methyl-2-thiophenesulfonamide was added 11 g of n-butyl isocyanate and 14 g of anhydrous potassium carbonate. After stirring at ambient temperature for 24 hours, the mixture was concentrated to 2/3 of its volume and poured into ice-water. The pH was adjusted to 3 by the addition of hydrochloric acid and the solid thus obtained was filtered, air dried and triturated with 1-chlorobutane to yield 10.6 g of N-(butylaminocarbonyl)-3-methyl-2-thiophenesulfonamide melting at 144°-146°. It showed absorption peaks by NMR (60 MC) at 2.6 δ (singlet, CH3), 1-1.8 δ (mult., C3H7), 3.42 δ (trip., N--CH2 --of butyl) and at 7.1 δ and 7.7 δ (2 doublets for CH's of thiophene) consistent for the desired structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[S:7]([NH2:10])(=[O:9])=[O:8].[CH2:11]([N:15]=[C:16]=[O:17])[CH2:12][CH2:13][CH3:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:11]([NH:15][C:16]([NH:10][S:7]([C:3]1[S:4][CH:5]=[CH:6][C:2]=1[CH3:1])(=[O:9])=[O:8])=[O:17])[CH2:12][CH2:13][CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC=C1)S(=O)(=O)N
Name
Quantity
11 g
Type
reactant
Smiles
C(CCC)N=C=O
Name
Quantity
14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to 2/3 of its volume
ADDITION
Type
ADDITION
Details
poured into ice-water
ADDITION
Type
ADDITION
Details
The pH was adjusted to 3 by the addition of hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the solid thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
triturated with 1-chlorobutane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCC)NC(=O)NS(=O)(=O)C=1SC=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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